molecular formula C10H16N2O B2516015 3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine CAS No. 1695682-54-2

3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine

Cat. No.: B2516015
CAS No.: 1695682-54-2
M. Wt: 180.251
InChI Key: LEYNMWOGQHCONZ-UHFFFAOYSA-N
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Description

3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine is an organic compound that features a cyclohexane ring substituted with a methyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclohexylamine with a suitable oxazole precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclohexylamine: A precursor in the synthesis of 3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine.

    1,2-Oxazole: The oxazole ring is a common structural motif in many biologically active compounds.

    Cyclohexylamine: Another related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both a cyclohexane ring and an oxazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1-methylcyclohexyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(5-3-2-4-6-10)8-7-9(11)13-12-8/h7H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYNMWOGQHCONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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